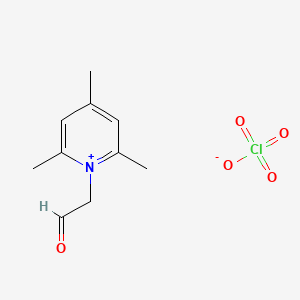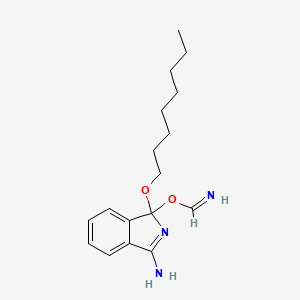
methyl (3S)-3-methylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3S)-3-methylhexanoate: is an organic compound belonging to the ester family. It is characterized by a methyl group attached to the third carbon of a hexanoate chain, with the specific stereochemistry denoted by the (3S) configuration. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (3S)-3-methylhexanoate can be synthesized through esterification reactions. One common method involves the reaction of (3S)-3-methylhexanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation to obtain the desired ester in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl (3S)-3-methylhexanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products:
Oxidation: (3S)-3-methylhexanoic acid or corresponding ketones.
Reduction: (3S)-3-methylhexanol.
Substitution: Various alkylated or arylated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Methyl (3S)-3-methylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of chiral compounds. Its stereochemistry makes it valuable in asymmetric synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis. It also serves as a model compound in pharmacokinetic studies to understand ester metabolism.
Industry: Industrially, this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of methyl (3S)-3-methylhexanoate in chemical reactions involves the nucleophilic attack on the carbonyl carbon of the ester group. This can lead to the formation of tetrahedral intermediates, which then collapse to yield the final products. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid.
Comparaison Avec Des Composés Similaires
Methyl hexanoate: Lacks the methyl group at the third carbon, making it less sterically hindered.
Ethyl (3S)-3-methylhexanoate: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and physical properties.
Uniqueness: Methyl (3S)-3-methylhexanoate’s unique stereochemistry and specific functional groups make it particularly useful in chiral synthesis and as a model compound in various research applications. Its distinct odor also makes it valuable in the fragrance industry.
Propriétés
Numéro CAS |
116169-10-9 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
methyl (3S)-3-methylhexanoate |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(2)6-8(9)10-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Clé InChI |
VPROXMOZLPCRJN-ZETCQYMHSA-N |
SMILES isomérique |
CCC[C@H](C)CC(=O)OC |
SMILES canonique |
CCCC(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
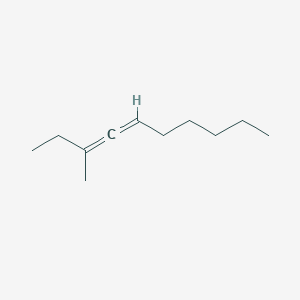
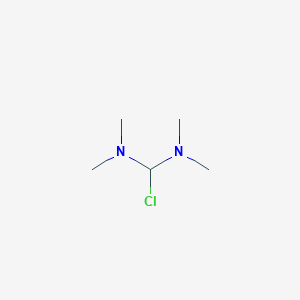


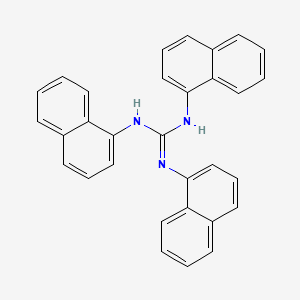
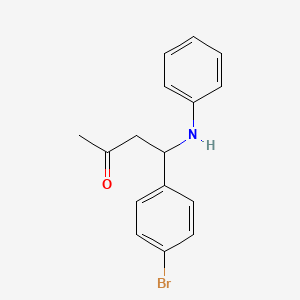
![(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(2-pyridin-4-ylethynyl)phenoxy]propan-2-ol](/img/structure/B14293660.png)

